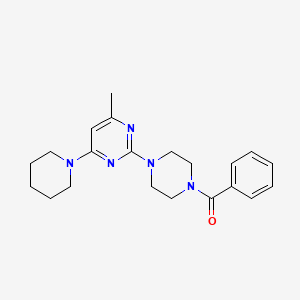![molecular formula C13H17ClN2O2 B5155470 N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide](/img/structure/B5155470.png)
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide, commonly known as Clonidine, is a medication used primarily to treat high blood pressure and attention deficit hyperactivity disorder (ADHD). Clonidine belongs to the class of drugs called centrally acting alpha-agonist hypotensive agents. It works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. Clonidine is also used in scientific research for its unique mechanism of action and physiological effects.
Mecanismo De Acción
Clonidine works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nerve activity, resulting in lower blood pressure. It also acts on imidazoline receptors in the brain, which are involved in the regulation of blood pressure and pain perception. Clonidine's mechanism of action is complex and not fully understood, but it is thought to involve the modulation of neurotransmitter release and the inhibition of sympathetic nerve activity.
Biochemical and Physiological Effects
Clonidine has a number of biochemical and physiological effects. It lowers blood pressure by reducing sympathetic nerve activity and decreasing the release of norepinephrine. Clonidine also has analgesic effects, making it useful in pain research. It has been shown to decrease the release of substance P and other neuropeptides involved in pain transmission. Clonidine has also been shown to have sedative effects, making it useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action and physiological effects. It is also readily available and relatively inexpensive. However, there are some limitations to its use. Clonidine has a narrow therapeutic range, which means that it can have serious side effects if the dose is too high. It can also have variable effects depending on the individual, making it difficult to control for individual differences in lab experiments.
Direcciones Futuras
There are several future directions for research on Clonidine. One area of research is the development of new drugs that target the imidazoline receptors, which are involved in the regulation of blood pressure and pain perception. Another area of research is the use of Clonidine in the treatment of addiction and withdrawal. Clonidine has been shown to be effective in reducing withdrawal symptoms in opioid-dependent individuals, and further research is needed to explore its potential as a treatment for other types of addiction. Finally, research is needed to better understand Clonidine's mechanism of action and its effects on the central nervous system and cardiovascular system.
Métodos De Síntesis
Clonidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde and 2-(2-aminoethyl)pyridine to form 2-(4-chlorophenyl)ethylamine. The amine is then reacted with isobutyryl chloride to form N-(2-(4-chlorophenyl)ethyl)isobutyramide. Finally, the amide is reacted with isopropylamine to form Clonidine.
Aplicaciones Científicas De Investigación
Clonidine has been used in scientific research for its unique mechanism of action and physiological effects. It is commonly used as a model drug to study the central nervous system and cardiovascular system. Clonidine has been shown to have analgesic effects, making it useful in pain research. It has also been used in the study of addiction and withdrawal, as well as in the treatment of anxiety disorders.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)16-13(18)12(17)15-8-7-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPFYZRWRPAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-N'-isopropylethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methoxybenzamide](/img/structure/B5155437.png)





![5-{2-[3-(4-ethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155478.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[4-(2-furyl)benzyl]methanamine](/img/structure/B5155486.png)
![1-methyl-3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5155489.png)
![N-{3-chloro-4-[(1-chloro-2-naphthyl)oxy]phenyl}-9-acridinamine](/img/structure/B5155493.png)